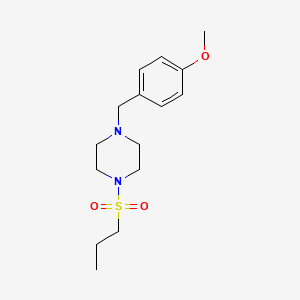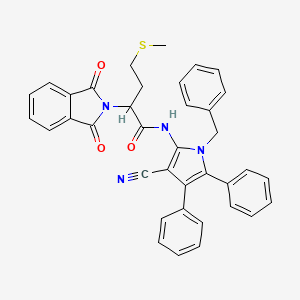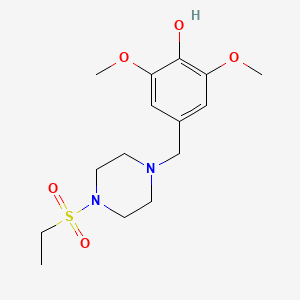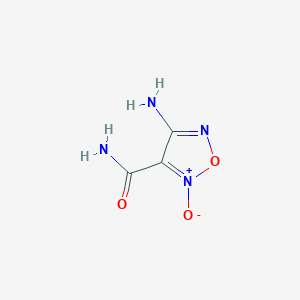
1-(4-Methoxybenzyl)-4-(propylsulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxybenzyl)-4-(propylsulfonyl)piperazine is an organic compound that belongs to the class of piperazine derivatives Piperazines are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals and other bioactive molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxybenzyl)-4-(propylsulfonyl)piperazine typically involves the reaction of 4-methoxybenzyl chloride with piperazine, followed by the introduction of the propylsulfonyl group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions. The process can be summarized as follows:
Step 1: Reaction of 4-methoxybenzyl chloride with piperazine in the presence of a base to form 1-(4-methoxybenzyl)piperazine.
Step 2: Introduction of the propylsulfonyl group using propylsulfonyl chloride in the presence of a base to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Methoxybenzyl)-4-(propylsulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-hydroxybenzyl or 4-formylbenzyl derivatives.
Aplicaciones Científicas De Investigación
1-(4-Methoxybenzyl)-4-(propylsulfonyl)piperazine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for designing new compounds with potential biological activity.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a tool for probing biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Methoxybenzyl)-4-(propylsulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl group may facilitate binding to aromatic residues in the target protein, while the propylsulfonyl group can enhance solubility and bioavailability. The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors, leading to its observed biological effects.
Comparación Con Compuestos Similares
1-(4-Methoxybenzyl)piperazine: Lacks the propylsulfonyl group, which may result in different biological activity and solubility.
4-(Propylsulfonyl)piperazine: Lacks the methoxybenzyl group, which may affect its binding affinity and specificity.
1-Benzyl-4-(propylsulfonyl)piperazine: Similar structure but without the methoxy group, potentially altering its chemical reactivity and biological properties.
Uniqueness: 1-(4-Methoxybenzyl)-4-(propylsulfonyl)piperazine is unique due to the presence of both the methoxybenzyl and propylsulfonyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Propiedades
Fórmula molecular |
C15H24N2O3S |
|---|---|
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
1-[(4-methoxyphenyl)methyl]-4-propylsulfonylpiperazine |
InChI |
InChI=1S/C15H24N2O3S/c1-3-12-21(18,19)17-10-8-16(9-11-17)13-14-4-6-15(20-2)7-5-14/h4-7H,3,8-13H2,1-2H3 |
Clave InChI |
XDVODKIIUOASBR-UHFFFAOYSA-N |
SMILES canónico |
CCCS(=O)(=O)N1CCN(CC1)CC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[4-[(9-Ethylcarbazol-3-yl)methyl]piperazin-1-yl]methyl]-4-methoxyphenol](/img/structure/B10880429.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-5-propyl-4-{1-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10880430.png)

![methyl 2-{[(2E)-3-(3-chloro-4,5-dimethoxyphenyl)-2-cyanoprop-2-enoyl]amino}benzoate](/img/structure/B10880443.png)
![2-[(1-oxophthalazin-2(1H)-yl)acetyl]-N-(4-sulfamoylphenyl)hydrazinecarbothioamide](/img/structure/B10880449.png)
![6-[(5E)-5-(3,4-dihydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B10880453.png)
![4-[(E)-(phenylimino)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B10880458.png)

methanone](/img/structure/B10880472.png)
![7-benzyl-8-[4-(4-chlorobenzyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10880475.png)
methanone](/img/structure/B10880477.png)

![N-{2-[(4,5-dicyano-2-nitrophenyl)amino]-4-ethoxyphenyl}benzamide](/img/structure/B10880484.png)
![N~3~-(4-Methylphenyl)-3,15-diazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadec-7-ene-3-carbothioamide](/img/structure/B10880499.png)
